molecular formula C20H21F3N4O4S B11498386 8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate

8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate

Cat. No.: B11498386
M. Wt: 470.5 g/mol
InChI Key: DXBLWKBNLFOFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include various halides, amines, and organometallic compounds under controlled conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while substitution could introduce new groups such as halides or alkyl chains.

Scientific Research Applications

8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C20H21F3N4O4S

Molecular Weight

470.5 g/mol

IUPAC Name

8-O-ethyl 2-O-methyl 4-piperidin-1-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate

InChI

InChI=1S/C20H21F3N4O4S/c1-3-31-15(28)12-7-8-13-14(11-12)32-18-25-19(16(29)30-2,20(21,22)23)24-17(27(13)18)26-9-5-4-6-10-26/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

DXBLWKBNLFOFFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C(=NC(N=C3S2)(C(=O)OC)C(F)(F)F)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.